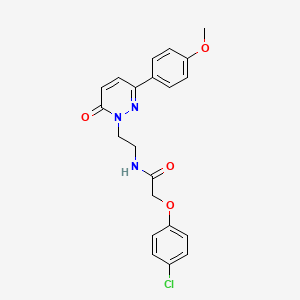![molecular formula C22H21N5O2 B2545217 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide CAS No. 899967-60-3](/img/structure/B2545217.png)
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide" is a derivative of the pyrazolopyrimidinone family, which is known for its potential biological applications, particularly in medicinal chemistry. These compounds are of interest due to their ability to bind nucleotide protein targets and exhibit various biological activities, including anticancer and anti-inflammatory properties .
Synthesis Analysis
The synthesis of pyrazolopyrimidinone derivatives typically involves the condensation of various intermediates, such as carboxamides and aminopyrazoles, with other reagents like aromatic aldehydes, acetic anhydride, or ethyl chloroacetate . For instance, the synthesis of similar compounds has been reported through the reaction of aminopyrazole with acetic anhydride, followed by treatment with ethyl chloroacetate in dry DMF to yield specific pyrazolopyrimidinone derivatives . Additionally, the use of non-steroidal anti-inflammatory drugs as starting materials, such as 4-aminophenazone, has been documented for the synthesis of related benzamide derivatives .
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidinone derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidinone moiety. The structural characterization often involves spectroscopic methods such as IR, (1)H NMR, (13)C NMR, and mass spectrometry . X-ray crystallography can also be used to determine the solid-state structure, revealing intermolecular interactions such as hydrogen bonds and π-interactions that stabilize the crystal packing .
Chemical Reactions Analysis
Pyrazolopyrimidinone derivatives can undergo various chemical reactions, including condensation with aromatic aldehydes to form new compounds, intramolecular cyclization, and [3+2] cycloaddition reactions to yield isoxazolines and isoxazoles . These reactions are often facilitated by catalysts such as iodine or piperidine and can lead to a diverse array of products with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents on the phenyl rings and the nature of the functional groups attached to the pyrazolopyrimidinone core can significantly affect these properties. The biological activity of these compounds, including their anticancer and antimicrobial activities, is often evaluated in vitro against various cell lines and bacterial strains . Compounds with specific substituents, such as fluorine atoms or trifluoromethyl groups, have shown effective inhibition of cancer cell proliferation .
Applications De Recherche Scientifique
Anticancer and Anti-inflammatory Properties
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide derivatives have been investigated for their potential in treating cancer and inflammatory conditions. For instance, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have shown significant anticancer and anti-5-lipoxygenase activities, indicating their potential as therapeutic agents in cancer treatment and inflammation management. These compounds were synthesized via various chemical reactions and evaluated for their cytotoxicity against cancer cell lines (HCT-116 and MCF-7) as well as for their ability to inhibit 5-lipoxygenase, an enzyme involved in the inflammatory process. The structure-activity relationship (SAR) analysis provided insights into how modifications in the chemical structure impact their biological activities (Rahmouni et al., 2016).
Antimicrobial Effects
Further research into N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide derivatives has revealed their antimicrobial properties. Studies have synthesized various heterocyclic compounds incorporating the antipyrine moiety, which demonstrated effective antimicrobial activities. These synthesized compounds were tested against a range of microbial agents, showing promising results as potential antimicrobial drugs (Bondock et al., 2008).
Neuroinflammation Imaging
In the context of neuroinflammation, novel pyrazolo[1,5-a]pyrimidines closely related to the chemical structure have been developed for their potential to bind the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker for neuroinflammatory processes. These compounds have shown promising results in vitro for their affinity to TSPO, with potential applications in positron emission tomography (PET) imaging of neuroinflammation. This highlights the compound's relevance in diagnosing and studying neuroinflammatory conditions (Damont et al., 2015).
Antitumor Evaluations
Additionally, the design, synthesis, and antitumor evaluation of novel pyrazolopyrimidines and pyrazoloquinazolines have been conducted, indicating the vast potential of these compounds in cancer research. The synthesized compounds were screened for in vitro antitumor activity towards liver (HepG-2) and breast (MCF-7) human cancer cells. Some compounds exhibited significant cytotoxic activities, suggesting their potential as anticancer agents (El-Naggar et al., 2018).
Propriétés
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-15-8-10-18(12-16(15)2)27-21-19(13-24-27)22(29)26(14-23-21)25-20(28)11-9-17-6-4-3-5-7-17/h3-8,10,12-14H,9,11H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNOUYHGGWJEMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

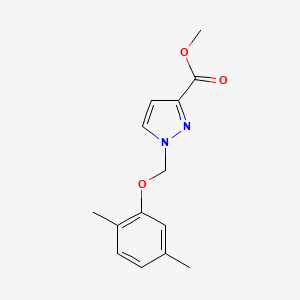
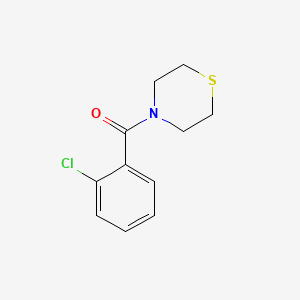
![3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2545136.png)
![Ethyl 4-({[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2545137.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[benzyl(ethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide](/img/structure/B2545145.png)
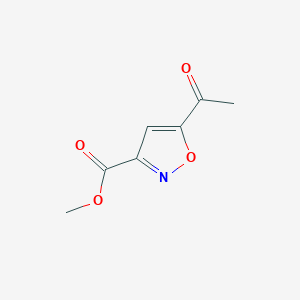
![3-[(Dimethylsulfamoylamino)methyl]-5-thiophen-3-ylpyridine](/img/structure/B2545149.png)
![Tert-butyl 4-[2-(2-phenylmethoxyethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B2545150.png)
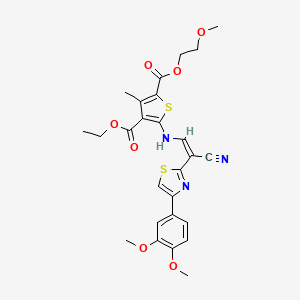

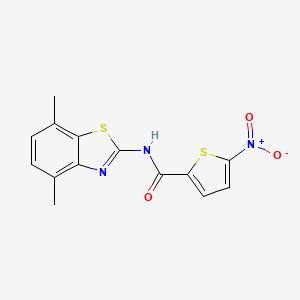
![5-bromo-2-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2545156.png)
